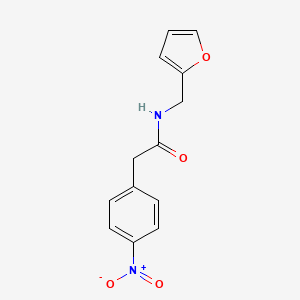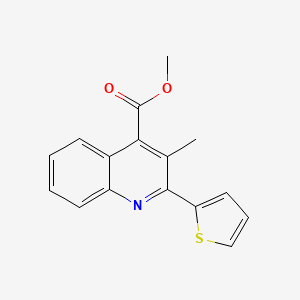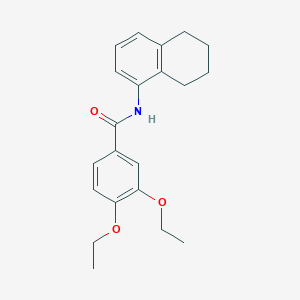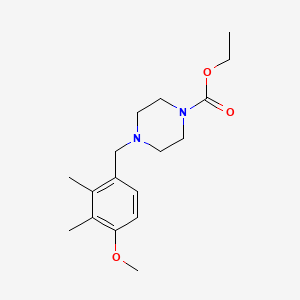![molecular formula C9H6ClF3N2O2 B5778701 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as CF3CH2ClNOH and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. This enzyme is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2 activity, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is its ability to selectively inhibit COX-2 enzyme activity, without affecting the activity of COX-1 enzyme. This makes it a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide. One area of research is the development of new drugs based on the structure of this chemical compound, with improved solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanisms of action and to explore its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenylacetic acid with hydroxylamine hydrochloride. This reaction results in the formation of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetamide, which is then treated with thionyl chloride to form the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in scientific research. One of the major applications of this chemical compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O2/c10-6-2-1-5(9(11,12)13)3-7(6)15-8(16)4-14-17/h1-4,17H,(H,15,16)/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNIHJNRZHPFN-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)ethanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)


